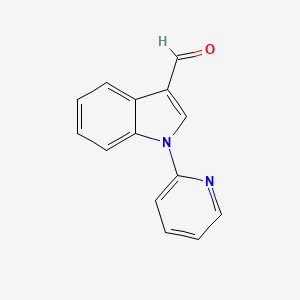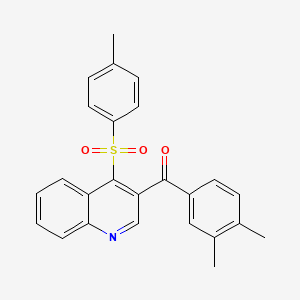
(3,4-Dimethylphenyl)(4-tosylquinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethylphenyl)(4-tosylquinolin-3-yl)methanone is a useful research compound. Its molecular formula is C25H21NO3S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Agent Development
- Research into similar compounds, such as derivatives of tetrahydroquinoline, has shown a broad range of therapeutic properties including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects. These findings suggest that compounds like "(3,4-Dimethylphenyl)(4-tosylquinolin-3-yl)methanone" could also be explored for their potential in developing new therapeutic agents (Bonilla-Castañeda et al., 2022).
Antioxidant Properties
- Synthesis and study of antioxidant properties of similar chemical structures have been carried out, indicating the potential of these compounds to serve as effective antioxidants. This suggests a possible research avenue for "this compound" in evaluating its antioxidant capabilities, which could be relevant in the context of preventing oxidative stress-related diseases (Çetinkaya et al., 2012).
Molecular Interaction Studies
- Studies on the edge-to-face interaction between aromatic rings in clathrate formation of related compounds have provided insights into the molecular interactions that govern complex formation. Such research could be relevant for "this compound" in understanding its behavior in various chemical environments and potential applications in molecular encapsulation or sensing technologies (Eto et al., 2011).
Antimalarial Activity
- The synthesis and evaluation of compounds for antimalarial activity highlight the potential for similar structures to be used in the development of new antimalarial drugs. This suggests that research into "this compound" could also explore its efficacy against malaria or other parasitic infections (Lutz & Sanders, 1976).
Synthesis and Characterization of Novel Compounds
- The synthesis and detailed characterization of novel compounds provide a foundation for understanding their properties and potential applications. Research into compounds with similar structures or functionalities can guide the exploration of "this compound" in various scientific and industrial applications (Arasu et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of (3,4-Dimethylphenyl)(4-tosylquinolin-3-yl)methanone are currently unknown. This compound is a derivative of tetrahydroquinoline (THQ), which is present in various natural products and exhibits a broad range of biological activities
Mode of Action
Thq derivatives are known to interact with their targets in a variety of ways, including acting as inhibitors or modulators . The exact interaction between this compound and its targets requires further investigation.
Biochemical Pathways
THQ derivatives are known to influence a variety of biological processes, suggesting that they may affect multiple pathways
Result of Action
Thq derivatives are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-16-8-12-20(13-9-16)30(28,29)25-21-6-4-5-7-23(21)26-15-22(25)24(27)19-11-10-17(2)18(3)14-19/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFFVQCMKWZRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
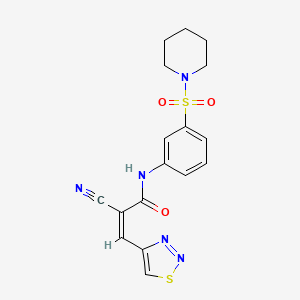
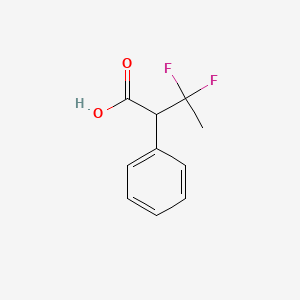
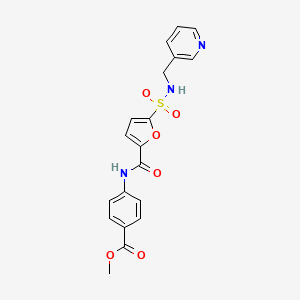

![4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2898183.png)
![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2898184.png)
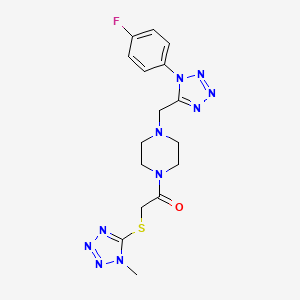
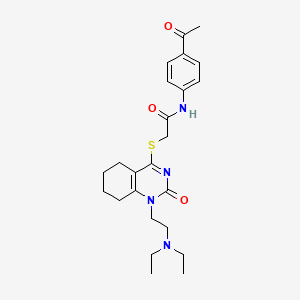



![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)
